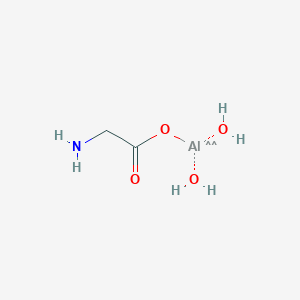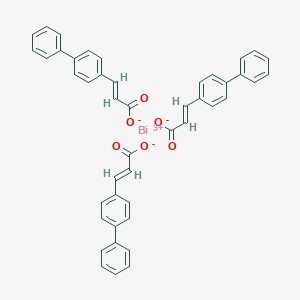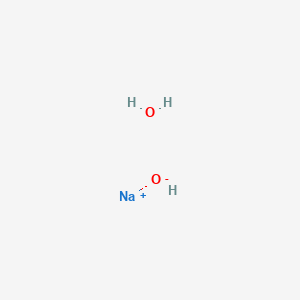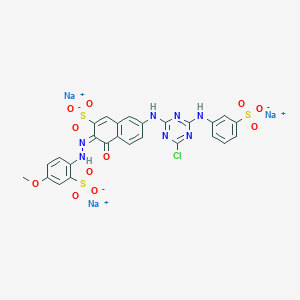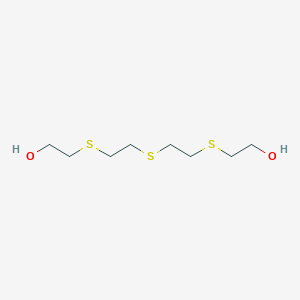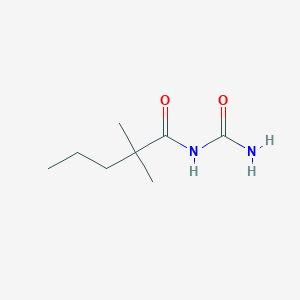
Urea, (2,2-dimethylvaleryl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (2,2-dimethylvaleryl)-, also known as DMVU, is a chemical compound that has been widely used in scientific research for various applications. It is a highly reactive compound that is used as a crosslinking agent, a protein modifier, and a labeling reagent.
Mecanismo De Acción
Urea, (2,2-dimethylvaleryl)- reacts with the amino groups of lysine residues in proteins, forming covalent bonds that stabilize the protein structure. This crosslinking can lead to changes in the protein's activity or stability. Urea, (2,2-dimethylvaleryl)- can also modify the activity of enzymes by reacting with their active sites.
Efectos Bioquímicos Y Fisiológicos
Urea, (2,2-dimethylvaleryl)- has been shown to have a variety of effects on proteins and enzymes. It can stabilize protein structures, alter protein activity or stability, and modify enzyme activity. Urea, (2,2-dimethylvaleryl)- has also been shown to be toxic to cells at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, (2,2-dimethylvaleryl)- has several advantages for lab experiments. It is a highly reactive compound that can be used for crosslinking, labeling, and modification of proteins and enzymes. It is also relatively easy to synthesize and purify. However, Urea, (2,2-dimethylvaleryl)- can be toxic to cells at high concentrations, and its reactivity can lead to nonspecific crosslinking or modification of proteins.
Direcciones Futuras
There are several future directions for research on Urea, (2,2-dimethylvaleryl)-. One area of interest is the development of new methods for crosslinking, labeling, and modifying proteins using Urea, (2,2-dimethylvaleryl)-. Another area of interest is the use of Urea, (2,2-dimethylvaleryl)- in the study of protein-protein interactions and protein structure. Additionally, the toxicity of Urea, (2,2-dimethylvaleryl)- needs to be further studied to determine its safety for use in vivo.
Métodos De Síntesis
Urea, (2,2-dimethylvaleryl)- can be synthesized by reacting 2,2-dimethylvaleryl chloride with urea in the presence of a base. The reaction yields Urea, (2,2-dimethylvaleryl)- as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
Urea, (2,2-dimethylvaleryl)- has been widely used in scientific research as a crosslinking agent for proteins and peptides. It reacts with the amino groups of lysine residues in proteins, forming covalent bonds that stabilize the protein structure. Urea, (2,2-dimethylvaleryl)- has also been used as a labeling reagent for proteins, peptides, and nucleic acids. It can be used to attach fluorescent or biotin tags to proteins, allowing for their detection and purification. Additionally, Urea, (2,2-dimethylvaleryl)- can be used as a protein modifier, altering the activity or stability of the protein.
Propiedades
Número CAS |
13146-45-7 |
|---|---|
Nombre del producto |
Urea, (2,2-dimethylvaleryl)- |
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
N-carbamoyl-2,2-dimethylpentanamide |
InChI |
InChI=1S/C8H16N2O2/c1-4-5-8(2,3)6(11)10-7(9)12/h4-5H2,1-3H3,(H3,9,10,11,12) |
Clave InChI |
GKFQYYGALVVKKQ-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)C(=O)NC(=O)N |
SMILES canónico |
CCCC(C)(C)C(=O)NC(=O)N |
Otros números CAS |
13146-45-7 |
Sinónimos |
(2,2-Dimethylvaleryl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



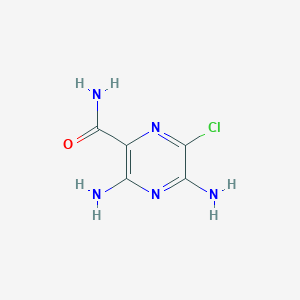
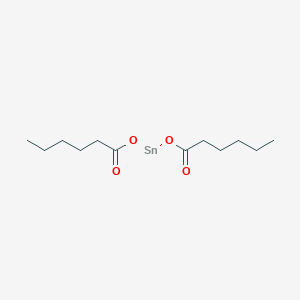
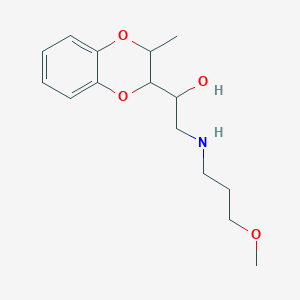
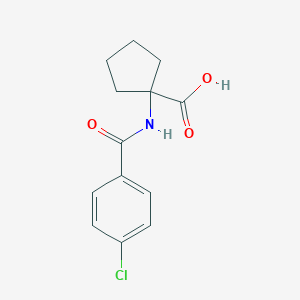
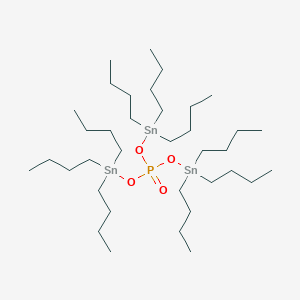
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
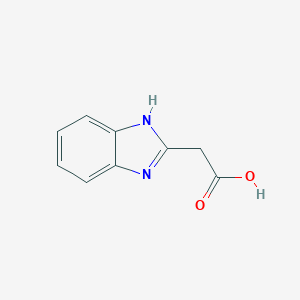
![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
